2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a compound of interest in the field of medicinal chemistry. It is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . This compound is part of a broader class of arylpiperazine derivatives, which have been extensively studied for their pharmacological properties.
Preparation Methods
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors for scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool compound for studying receptor-ligand interactions, particularly with alpha1-adrenergic receptors.
Medicine: Its potential therapeutic applications include treatment of neurological conditions and cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and smooth muscle contraction . The binding of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide to these receptors inhibits their activity, leading to therapeutic effects such as reduced blood pressure and alleviation of symptoms in certain neurological disorders.
Comparison with Similar Compounds
Similar compounds include other arylpiperazine derivatives like trazodone, naftopidil, and urapidil . These compounds also target alpha1-adrenergic receptors but differ in their binding affinities and pharmacokinetic profiles. 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is unique in its specific structural features, which confer distinct binding properties and therapeutic potential.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-17(2)18-4-6-19(7-5-18)23-22(26)16-24-12-14-25(15-13-24)20-8-10-21(27-3)11-9-20/h4-11,17H,12-16H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHPFMOFDYGZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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